O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
Brand Name: Vulcanchem
CAS No.: 210700-51-9
VCID: VC0117604
InChI: InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C
Molecular Formula: C26H42OSi
Molecular Weight: 398.706

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol

CAS No.: 210700-51-9

Cat. No.: VC0117604

Molecular Formula: C26H42OSi

Molecular Weight: 398.706

* For research use only. Not for human or veterinary use.

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol - 210700-51-9

Specification

CAS No. 210700-51-9
Molecular Formula C26H42OSi
Molecular Weight 398.706
IUPAC Name tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane
Standard InChI InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+
Standard InChI Key FWMKSMNLDOXYCJ-PMCBPKONSA-N
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator